tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate: is a chemical compound with the molecular formula C11H12BrClFNO2 and a molecular weight of 324.57 g/mol . It is a derivative of carbamic acid and is often used as an intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate typically involves the reaction of 3-bromo-5-chloro-2-fluorobenzoic acid with diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine in a solvent mixture of tert-butanol and toluene . The reaction is carried out at elevated temperatures, usually around 110°C , for an extended period, such as 36 hours . The product is then purified using techniques like flash chromatography .
Analyse Chemischer Reaktionen
tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are less commonly documented.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates, particularly in the synthesis of antineoplastic agents.
Material Science: The compound can be used in the preparation of functionalized materials for various applications.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate involves its ability to act as a precursor in chemical reactions. It can form reactive intermediates that participate in further transformations, leading to the formation of desired products. The specific molecular targets and pathways depend on the context of its use in synthesis or research .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate can be compared with similar compounds such as:
- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
- tert-Butyl (3-bromo-2-fluorophenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
These compounds share similar structural features but differ in the position of substituents on the aromatic ring, which can influence their reactivity and applications.
Eigenschaften
Molekularformel |
C11H12BrClFNO2 |
---|---|
Molekulargewicht |
324.57 g/mol |
IUPAC-Name |
tert-butyl N-(2-bromo-4-chloro-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-7-5-4-6(13)9(14)8(7)12/h4-5H,1-3H3,(H,15,16) |
InChI-Schlüssel |
IEWAQBGMPXBNGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.